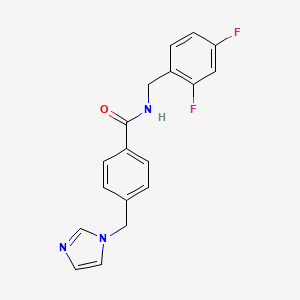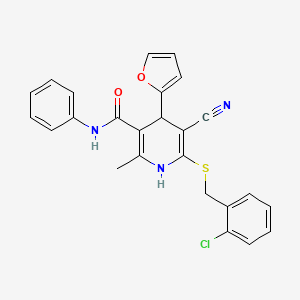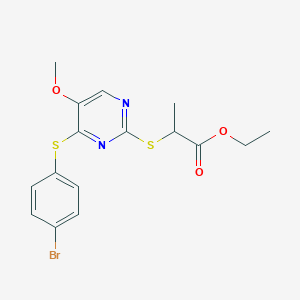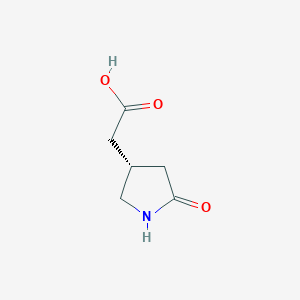![molecular formula C24H22N2O5S B2832805 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898413-70-2](/img/structure/B2832805.png)
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products that have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the Pictet–Spengler reaction . This reaction is commonly used to synthesize tetrahydroisoquinoline derivatives .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. They have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the tetrahydroquinoline group has a boiling point of 113-117 °C/10 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation
Heterocyclic carboxamides, including compounds related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds exhibit binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential application in the treatment of psychiatric disorders (Norman et al., 1996).
Multicomponent Reaction Synthesis
A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkyne has been utilized to synthesize N-substituted derivatives, demonstrating the versatility of synthetic approaches for the preparation of complex heterocycles (Ghosh et al., 2019).
Sigma-2 Receptor Probe Development
Compounds structurally related to this compound have been developed as probes for sigma-2 receptors, highlighting their application in neuropharmacology and the study of cancer (Xu et al., 2005).
Diels-Alder Reactions
The compound and its derivatives have been involved in Diels-Alder reactions, showcasing their role in synthetic organic chemistry for constructing complex molecular architectures (Consonni et al., 1996).
Cytotoxicity and Antimicrobial Activities
Novel carboxamide derivatives, including those structurally related to the specified compound, exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings indicate their potential application in developing new therapeutic agents (Zablotskaya et al., 2013).
Fluorescent Chemosensor Development
Derivatives have been explored as fluorescent chemosensors for the detection of metal ions, such as cobalt(II), in living cells, demonstrating their potential application in bioanalytical chemistry and environmental monitoring (Liu et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the biological activities of THIQ-based compounds, it is plausible that this compound may interact with pathways related to infection and neurodegeneration . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data . Based on the known activities of thiq-based compounds, it is possible that this compound may have effects on infective pathogens and neurodegenerative processes .
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWABRWYBJBZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2832725.png)
![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)


![12-[3-(Trifluoromethyl)benzoyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2832735.png)
![4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]morpholine](/img/structure/B2832737.png)

![3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2832740.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)

